2,2-Difluoro-4-phenylbutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

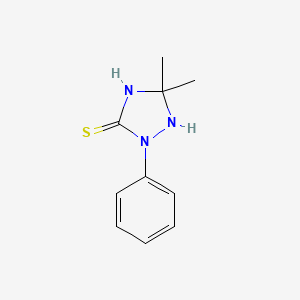

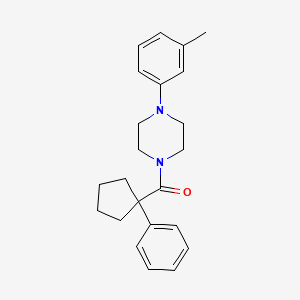

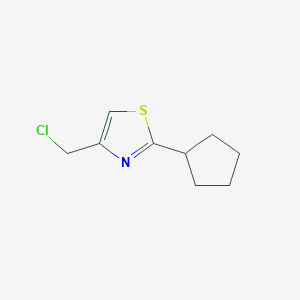

“2,2-Difluoro-4-phenylbutanoic acid” is a chemical compound with the CAS Number: 142977-63-7 . It has a molecular weight of 200.18 and its IUPAC name is this compound . The compound is typically stored at a temperature of 4 degrees Celsius and is usually in the form of a powder .

Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C10H10F2O2/c11-10(12,9(13)14)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14) . This code provides a detailed description of the molecule’s structure and composition.

Physical And Chemical Properties Analysis

“this compound” is a powder . It is stored at a temperature of 4 degrees Celsius . Unfortunately, specific physical properties such as melting point, boiling point, and solubility are not provided in the available resources.

科学的研究の応用

Environmental Degradation Studies

2,2-Difluoro-4-phenylbutanoic acid is part of the family of polyfluoroalkyl chemicals, which have been a subject of environmental research due to their persistence and potential toxic profiles. Studies have focused on understanding the microbial degradation of these compounds in the environment. Laboratory investigations have been essential in bridging the knowledge gap regarding the environmental fate of these precursors, their degradation pathways, and the production of degradation intermediates and products. The studies emphasize the importance of evaluating the quantitative and qualitative relationships between these chemicals and their degradation products (Liu & Avendaño, 2013).

Health Risk Assessment

The toxicological profiles and environmental prevalence of polyfluoroalkyl chemicals like this compound have raised concerns about their potential health risks. Various studies have been conducted to better understand the hazards associated with these compounds, focusing on developmental toxicity and the assessment of human health risks through different exposure routes, such as drinking water (Lau, Butenhoff, & Rogers, 2004). These studies are crucial for informing regulatory actions and understanding the potential impact of these compounds on human health.

Treatment and Removal Technologies

In response to the environmental persistence and potential health impacts of compounds like this compound, research has been directed toward developing effective treatment and removal technologies. Novel technologies such as sonochemistry, bioremediation, and photolysis have been explored for their effectiveness in removing these compounds from the environment. These studies provide essential insights into improving the current treatment methods and developing innovative solutions to mitigate the environmental and health impacts of these persistent chemicals (Kucharzyk et al., 2017).

Safety and Hazards

作用機序

Target of Action

The primary target of 2,2-Difluoro-4-phenylbutanoic acid is the PA endonuclease . This enzyme plays a crucial role in the replication of the influenza virus . The PA endonuclease is responsible for the “cap-snatching” step of viral mRNA transcription, which allows transcripts to be processed by the host ribosome .

Mode of Action

This compound inhibits the enzymatic activity of the isolated PA endonuclease domain . It does this by coordinating the two-metal endonuclease active site and engaging the active site residues . This inhibition blocks the “cap-snatching” process, thereby preventing the replication of the influenza virus .

Biochemical Pathways

The compound affects the biochemical pathway involved in the replication of the influenza virus . By inhibiting the PA endonuclease, it disrupts the “cap-snatching” process, which is essential for the translation of viral mRNAs by the host ribosome . This disruption prevents the virus from replicating and spreading.

Result of Action

The molecular effect of this compound’s action is the inhibition of the PA endonuclease, which prevents the “cap-snatching” process and halts the replication of the influenza virus . On a cellular level, this means that the virus cannot spread within the host, potentially stopping the infection.

特性

IUPAC Name |

2,2-difluoro-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c11-10(12,9(13)14)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXIVWTWKFJRGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2814928.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2814930.png)

![2-cyano-3-(4-cyanophenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2814934.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide](/img/structure/B2814942.png)

![2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(1-cyano-2,2-dimethylpropyl)acetamide](/img/structure/B2814945.png)